molecular formula C22H24N6O B11230870 1-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol

1-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol

Cat. No.: B11230870
M. Wt: 388.5 g/mol
InChI Key: GPYOBZHXHGGWBE-UHFFFAOYSA-N
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Description

1-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials, such as 3,5-dimethylaniline and phenylhydrazine, followed by cyclization and further functionalization to introduce the propan-2-ol moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 1-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents and functional groups, which contribute to its distinct biological activities and potential therapeutic applications. The presence of the propan-2-ol moiety, in particular, may enhance its solubility and bioavailability compared to other similar compounds .

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

1-[[4-(3,5-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol

InChI

InChI=1S/C22H24N6O/c1-14-9-15(2)11-17(10-14)25-20-19-13-24-28(18-7-5-4-6-8-18)21(19)27-22(26-20)23-12-16(3)29/h4-11,13,16,29H,12H2,1-3H3,(H2,23,25,26,27)

InChI Key

GPYOBZHXHGGWBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC(C)O)C4=CC=CC=C4)C

Origin of Product

United States

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